molecular formula C12H6Br4O2 B13334745 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol

Cat. No.: B13334745
M. Wt: 501.79 g/mol
InChI Key: XPEXQXQNICTMKI-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its broad antibacterial activity against both gram-positive and gram-negative pathogens . This compound is derived from marine sponges and has shown potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the bromination of 2,6-dibromophenol with 2,4-dibromophenol under controlled conditions . The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution Products: Various substituted phenoxyphenols depending on the nucleophile used.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related compounds.

Properties

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

2,6-dibromo-4-(2,4-dibromophenoxy)phenol

InChI

InChI=1S/C12H6Br4O2/c13-6-1-2-11(8(14)3-6)18-7-4-9(15)12(17)10(16)5-7/h1-5,17H

InChI Key

XPEXQXQNICTMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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